molecular formula C36H27N9 B12502318 N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine

Cat. No.: B12502318
M. Wt: 585.7 g/mol
InChI Key: LCDGQBZVYWUTII-UHFFFAOYSA-N
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Description

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine is a complex organic compound characterized by its unique structure, which includes six pyridin-4-yl groups attached to a benzene-1,3,5-triamine core

Preparation Methods

The synthesis of N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine typically involves multi-step reactions. One common method includes the reaction of benzene-1,3,5-tricarboxylic acid with pyridine derivatives under specific conditions. The process may involve the use of catalysts and solvents to facilitate the reaction and achieve high yields . Industrial production methods are more complex and may involve additional steps to ensure purity and scalability.

Chemical Reactions Analysis

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and coordination chemistry, where it forms complexes with metals.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and as a scaffold for designing new drugs.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its activity .

Comparison with Similar Compounds

N1,N1,N3,N3,N5,N5-Hexa(pyridin-4-yl)benzene-1,3,5-triamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its higher number of pyridin-4-yl groups, which enhances its ability to form complexes and participate in various chemical reactions.

Properties

Molecular Formula

C36H27N9

Molecular Weight

585.7 g/mol

IUPAC Name

1-N,1-N,3-N,3-N,5-N,5-N-hexapyridin-4-ylbenzene-1,3,5-triamine

InChI

InChI=1S/C36H27N9/c1-13-37-14-2-28(1)43(29-3-15-38-16-4-29)34-25-35(44(30-5-17-39-18-6-30)31-7-19-40-20-8-31)27-36(26-34)45(32-9-21-41-22-10-32)33-11-23-42-24-12-33/h1-27H

InChI Key

LCDGQBZVYWUTII-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1N(C2=CC=NC=C2)C3=CC(=CC(=C3)N(C4=CC=NC=C4)C5=CC=NC=C5)N(C6=CC=NC=C6)C7=CC=NC=C7

Origin of Product

United States

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